A Technical Guide to the Synthesis and Characterization of 4-(1-Aminopropan-2-yl)phenol Hydrochloride
A Technical Guide to the Synthesis and Characterization of 4-(1-Aminopropan-2-yl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 4-(1-Aminopropan-2-yl)phenol hydrochloride (CAS No: 13238-99-8).[1][2][3][4][5][6] It includes detailed experimental protocols, tabulated characterization data, and workflow visualizations to support research and development activities in medicinal chemistry and related fields.
Synthesis
The most common and efficient route for the synthesis of 4-(1-Aminopropan-2-yl)phenol hydrochloride involves a two-step process. The first step is the preparation of the key intermediate, 4-Hydroxyphenylacetone.[7][8] The second step is the reductive amination of this ketone to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.[9][10][11]
Synthesis Workflow
The logical flow of the synthesis is depicted below, starting from the precursor 4-Hydroxyphenylacetone.
Experimental Protocols
Step 1: Reductive Amination of 4-Hydroxyphenylacetone
This procedure details the conversion of a ketone to an amine via an intermediate imine.[9][12] Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the protonated imine intermediate in the presence of the starting ketone.[10]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxyphenylacetone (1.0 eq) in methanol.
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Amine Addition: Add ammonium acetate (approx. 10 eq) to the solution. The ammonium salt serves as the ammonia source for the initial imine formation.
-
pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using glacial acetic acid. This condition favors the formation of the iminium ion intermediate.
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Reducing Agent Addition: Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to the stirring solution. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup:
-
Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a strong base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(1-Aminopropan-2-yl)phenol free base.
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Step 2: Formation of the Hydrochloride Salt
The conversion to a hydrochloride salt is a standard procedure for purifying and stabilizing amines.[13]
-
Dissolution: Dissolve the crude amine free base obtained from Step 1 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in ether (or concentrated HCl if using an alcohol solvent) dropwise to the stirring amine solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the final product, 4-(1-Aminopropan-2-yl)phenol hydrochloride, under vacuum to yield a stable, crystalline solid.
Characterization
The identity and purity of the synthesized compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13238-99-8 | [1][2][3] |
| Molecular Formula | C₉H₁₄ClNO | [1][2] |
| Molecular Weight | 187.67 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 157-159 °C | [1][4][5] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the compound's structure and analysis of related aminophenol and aminopropane derivatives.[14][15][16][17]
Table 2.1: Predicted ¹H NMR Data (Solvent: D₂O or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~ 6.80 | Doublet | 2H | Ar-H (meta to -OH) |
| ~ 3.20 - 3.40 | Multiplet | 1H | -CH(CH₃)- |
| ~ 3.05 | Doublet of Doublets | 1H | -CH₂-NH₃⁺ (one H) |
| ~ 2.90 | Doublet of Doublets | 1H | -CH₂-NH₃⁺ (one H) |
| ~ 1.25 | Doublet | 3H | -CH(CH₃)- |
Table 2.2: Predicted ¹³C NMR Data (Solvent: D₂O or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | Ar-C -OH |
| ~ 130.0 | Ar-C H (ortho to -OH) |
| ~ 128.5 | Ar-C -CH(CH₃)CH₂NH₃⁺ |
| ~ 116.0 | Ar-C H (meta to -OH) |
| ~ 49.0 | -C H₂-NH₃⁺ |
| ~ 39.0 | -C H(CH₃)- |
| ~ 19.0 | -CH(C H₃)- |
Table 2.3: Predicted FT-IR Data (Technique: KBr Pellet)
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 (broad) | O-H Stretch | Phenolic -OH |
| 2800 - 3100 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| ~ 2950 | C-H Stretch | Aliphatic |
| ~ 1600, 1510 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Phenolic |
| ~ 830 | C-H Bend | p-disubstituted ring |
Table 2.4: Predicted Mass Spectrometry Data (Technique: ESI+)
| m/z Value | Assignment |
| 152.11 | [M+H]⁺ (Free Base) |
| 135.08 | [M+H - NH₃]⁺ |
Biological Context: Metabolic Pathway
4-Hydroxyphenylacetone, the precursor to the title compound, is known to be an inactive metabolite of amphetamine in humans.[18] The metabolic pathway illustrates the relationship between these compounds.
This relationship highlights the relevance of 4-hydroxyphenylacetone and its derivatives in the study of drug metabolism and pharmacology. While 4-(1-Aminopropan-2-yl)phenol itself is not a direct metabolite in this primary pathway, its structural similarity to neuroactive compounds makes it a molecule of interest for further investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. appchemical.com [appchemical.com]
- 3. 4-(1-aminopropan-2-yl)phenol HCl salt | 13238-99-8 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. 4-(1-Aminopropan-2-yl)phenol hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 14. 2-Aminophenol hydrochloride | C6H8ClNO | CID 5800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 16. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 2-Propanol, 1-amino- [webbook.nist.gov]
- 18. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
